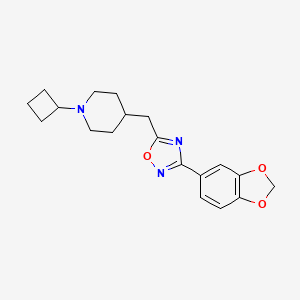

H3R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[(1-cyclobutylpiperidin-4-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-15(3-1)22-8-6-13(7-9-22)10-18-20-19(21-25-18)14-4-5-16-17(11-14)24-12-23-16/h4-5,11,13,15H,1-3,6-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQONNRRWKPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of H3R Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Histamine H3 receptor (H3R) antagonists. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, signaling pathways, and functional outcomes associated with H3R antagonism.

Core Mechanism of Action

The Histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] A key feature of the H3R is its high constitutive activity, meaning it can signal without being activated by an agonist.[1]

H3R antagonists, more accurately described as inverse agonists, exert their effects through two primary mechanisms:

-

Blocking Histamine-Mediated Activation: They competitively bind to the H3 receptor, preventing the endogenous agonist histamine from binding and activating the receptor.

-

Inhibiting Constitutive Activity: As inverse agonists, they bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal, agonist-independent signaling.

The net effect of H3R antagonism is a disinhibition of neurotransmitter release, leading to increased levels of histamine and other neurotransmitters in the synaptic cleft. This neurochemical enhancement underlies the therapeutic potential of H3R antagonists in various neurological and psychiatric disorders.[1]

Quantitative Data on H3R Antagonists

The binding affinity (Ki) and functional potency (IC50/EC50) of several key H3R antagonists have been characterized through various in vitro assays. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Receptor/Assay | Ki (nM) | IC50 (nM) | EC50 (nM) | Species | Reference |

| Pitolisant | human H3R | 0.16 | 5.3 | 1.5 | Human | [2][3] |

| Ciproxifan | rat brain H3R | 0.5 - 1.9 | 9.2 | - | Rat | [4][5][6] |

| human H3R | - | - | - | Human | [7] | |

| Thioperamide | rat adrenocortical microsomes | 0.33 | 200 | - | Rat | [8][9] |

| ABT-239 | human H3R | pKi = 9.2 | - | - | Human | [10] |

| rat H3R | pKi = 8.6 | - | - | Rat | [10] |

Note: Ki, IC50, and EC50 values can vary depending on the specific assay conditions, radioligand used, and tissue/cell preparation.

Experimental Protocols

Detailed methodologies for key experiments are essential for the accurate characterization and comparison of H3R antagonists.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an H3R antagonist.

Materials:

-

Membrane preparations from cells expressing the H3 receptor (e.g., CHO or HEK-293 cells) or from brain tissue (e.g., rat cerebral cortex).

-

Radioligand, a radioactive molecule that binds with high affinity and selectivity to the H3R (e.g., [3H]Nα-methylhistamine or [3H]A-349821).

-

Non-labeled H3R antagonist (the compound to be tested).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an H3R antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, providing a measure of its functional potency.

Objective: To determine the functional potency (IC50 or Kb) of an H3R antagonist.

Materials:

-

Whole cells expressing the H3 receptor (e.g., CHO-K1 cells).

-

H3R agonist (e.g., (R)-α-methylhistamine).

-

H3R antagonist (the compound to be tested).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., using HTRF, AlphaScreen, or GloSensor technology).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the H3R antagonist for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the H3R agonist followed by a fixed concentration of forskolin to all wells except the basal control. Forskolin stimulates cAMP production, and the H3R agonist will inhibit this stimulation.

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.

In Vivo Microdialysis

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of H3R antagonists.

Objective: To measure the effect of an H3R antagonist on the extracellular levels of histamine, acetylcholine, and other neurotransmitters in the brain.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).

-

H3R antagonist.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Sampling: Collect baseline dialysate samples to determine the basal extracellular neurotransmitter levels.

-

Drug Administration: Administer the H3R antagonist (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Post-treatment Sampling: Continue to collect dialysate samples to measure the changes in neurotransmitter concentrations following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples to quantify the concentrations of histamine, acetylcholine, and other relevant neurotransmitters.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Signaling Pathways and Visualizations

H3R antagonism modulates several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

H3 Receptor Signaling Pathway

Caption: H3R signaling cascade and the inhibitory effect of antagonists.

Effect of H3R Antagonism on Neurotransmitter Release

Caption: H3R antagonists increase neurotransmitter release.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

This guide provides a foundational understanding of the mechanism of action of H3R antagonists. For further in-depth information, researchers are encouraged to consult the primary literature cited and other comprehensive reviews on the topic.

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 9. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of H3R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of H3R Antagonist 1, a representative compound illustrative of the broader class of histamine H3 receptor (H3R) antagonists. This document details synthetic methodologies, extensive characterization protocols, and presents key data in a structured format to facilitate understanding and application in a research and drug development context.

Introduction to Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2]

H3R antagonists, by blocking the inhibitory effects of the H3 receptor, increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.[3] This mechanism of action has made H3R antagonists promising therapeutic agents for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][3] Pitolisant is a notable H3R antagonist that has received clinical approval for the treatment of narcolepsy.

This guide focuses on a representative non-imidazole H3R antagonist, referred to herein as "this compound," to illustrate the core principles of synthesis and characterization applicable to this class of compounds.

Synthesis of this compound

The synthesis of H3R antagonists has evolved from imidazole-containing compounds to non-imidazole scaffolds to improve pharmacokinetic properties and reduce potential drug-drug interactions.[4] The following section details a representative synthetic route for a non-imidazole H3R antagonist.

Synthetic Scheme

A scalable synthesis for a potent, non-imidazole H3R antagonist, ABT-239, has been developed, which will serve as our model for this compound.[5][6] The synthesis involves four main chemical steps starting from commercially available 4'-hydroxy-biphenyl-4-carbonitrile.[5][6]

Experimental Protocol for the Synthesis of ABT-239 (this compound)

Step 1: Monoiodination of 4'-hydroxy-biphenyl-4-carbonitrile

A highly selective monoiodination of the phenol is achieved using N-iodosuccinimide (NIS) in acetic acid with a catalytic amount of sulfuric acid to yield the iodophenol intermediate in near quantitative yield.[5]

Step 2: Palladium-Catalyzed Cross-Coupling

A Sonogashira-Stevens coupling reaction is employed to couple the iodophenol with 3-butyn-1-ol in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand. This one-step reaction forms the benzofuran core of the molecule with yields greater than 80%.[5][6]

Step 3: Tosylation of the Alcohol

The alcohol of the benzofuran intermediate is converted to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as p-(dimethylamino)pyridine.[5]

Step 4: Nucleophilic Substitution

The final step involves the nucleophilic substitution of the tosylate with the desired amine, in this case, (R)-2-methylpyrrolidine, to yield ABT-239.[6]

Characterization of this compound

A thorough characterization of H3R antagonists is crucial to determine their potency, selectivity, and potential therapeutic efficacy. This involves a combination of in vitro and in vivo assays.

In Vitro Characterization

Radioligand binding assays are used to determine the affinity of the antagonist for the H3 receptor. This is typically done through competition binding experiments using a radiolabeled H3R ligand.

Experimental Protocol: [³H]-Nα-methylhistamine ([³H]-NAMH) Competition Binding Assay [7]

-

Membrane Preparation: Cell membranes are prepared from brain tissue (e.g., rat cortex) or from cells recombinantly expressing the human H3 receptor.

-

Assay Buffer: Membranes are diluted in an assay buffer (e.g., 50 mmol·L⁻¹ Tris-HCl, pH 7.4, containing 5 mmol·L⁻¹ EDTA).

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-NAMH and varying concentrations of the unlabeled antagonist (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The equilibrium inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]

Functional assays are essential to determine whether a ligand is an antagonist (neutral) or an inverse agonist (inhibits constitutive receptor activity). Since the H3R is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay [8][9][10]

-

Cell Culture: Cells stably expressing the H3 receptor and a cAMP-sensitive biosensor (e.g., GloSensor) are cultured in appropriate media.

-

Cell Plating: Cells are plated into a multi-well plate and allowed to adhere.

-

Compound Addition: The H3R antagonist is added to the cells at various concentrations. To test for antagonist activity, the cells are then stimulated with an H3R agonist (e.g., (R)-α-methylhistamine). To test for inverse agonist activity, the antagonist is added alone.

-

Lysis and Detection: After incubation, the cells are lysed, and the level of cAMP is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a luminescence-based assay.

-

Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP (antagonism) or to increase basal cAMP levels (inverse agonism) is quantified to determine its functional potency (e.g., EC50 or IC50).

In Vivo Characterization

In vivo studies are performed to assess the physiological and behavioral effects of the H3R antagonist.

Experimental Protocol: Novel Object Recognition (NOR) Test [11][12][13]

The NOR test is used to evaluate the pro-cognitive effects of H3R antagonists.[11] This test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[13]

-

Habituation: Animals (e.g., rats or mice) are habituated to the testing arena in the absence of any objects.

-

Familiarization Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Inter-trial Interval: After a defined period, the animal is returned to its home cage.

-

Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated to quantify the preference for the novel object. An increased discrimination index in animals treated with the H3R antagonist compared to a control group indicates an improvement in recognition memory.

Data Presentation

The following tables summarize key quantitative data for representative H3R antagonists.

Table 1: In Vitro Binding Affinities of Representative H3R Antagonists

| Compound | hH3R Ki (nM) | rH3R Ki (nM) | Reference |

| ABT-239 | 1.9 | 8.2 | [3] |

| Pitolisant | - | - | - |

| Ciproxifan | - | - | - |

| Thioperamide | - | - | - |

| A-349821 | - | - | [14] |

| E169 | - | - | - |

| UCL 1972 | 39 | - | [4] |

Table 2: In Vivo Efficacy of Representative H3R Antagonists

| Compound | Assay | Species | ED50 (mg/kg) | Reference |

| ABT-239 | 5-Trial Inhibitory Avoidance | Rat | - | - |

| UCL 1972 | Brain tele-methylhistamine levels | Mouse | 1.1 (p.o.) | [4] |

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Histamine H3 Receptor Antagonist: A Comprehensive Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of histamine H3 receptor (H3R) antagonists. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working on the discovery and development of novel therapeutics targeting the H3R. This document details the quantitative binding data for key antagonists, outlines detailed experimental protocols for assessing binding affinity, and visualizes critical signaling pathways and experimental workflows.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] This unique role in neurotransmitter regulation has made the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][3][4][5]

H3R antagonists, by blocking the constitutive activity of the receptor and its activation by histamine, can increase the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.[2][3][4][6] The development of potent and selective H3R antagonists is a key objective in the pursuit of novel CNS therapies.

H3R Antagonist Binding Affinity and Selectivity

The binding affinity (typically reported as Kᵢ or IC₅₀ values) of a ligand for its target receptor is a critical determinant of its potency. Selectivity, the ability of a compound to bind to the intended target with higher affinity than to other receptors, is crucial for minimizing off-target side effects. This section presents the binding affinity and selectivity profiles of several well-characterized H3R antagonists.

Binding Affinity Data

The following table summarizes the in vitro binding affinities of selected H3R antagonists for the human H3 receptor.

| Compound | Kᵢ (nM) for human H3R | Notes |

| Pitolisant (Tiprolisant, BF-2649) | 0.16 | High-affinity competitive antagonist and inverse agonist.[7] |

| Ciproxifan | 9.2 (IC₅₀) | Highly potent and selective H3R antagonist.[7] |

| ABT-239 | - | Selective H3R antagonist.[3] |

| ABT-288 | 1.9 | Competitive H3R antagonist with high affinity.[6] |

| GSK189254 | - | Novel H3R antagonist.[8] |

| Betahistine | 1900 (IC₅₀) | H3R inhibitor.[7] |

| S 38093 | 1200 | Moderate affinity H3R antagonist/inverse agonist.[7] |

Selectivity Profile

A favorable selectivity profile is paramount for the clinical success of an H3R antagonist. High selectivity against other histamine receptor subtypes (H1R, H2R, H4R) and other CNS targets is desirable to avoid unwanted pharmacological effects.

| Compound | Selectivity Notes |

| ABT-288 | >5000-fold selectivity for H3R over other histaminergic receptors.[6] |

| ABT-239 | Selective for H3R over 80 other CNS receptor sites.[3] |

| Ciproxifan | Low apparent affinity for other histamine receptor subtypes.[7] |

It is important to note that many potent H3R ligands containing imidazole moieties have shown off-target affinity at the H4 receptor due to the relatively high homology between the two receptors.[9]

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is fundamental to the characterization of novel H3R antagonists. Radioligand binding assays are the gold standard for this purpose.

Radioligand Competition Binding Assay

This protocol describes a typical radioligand competition binding assay to determine the affinity of a test compound for the H3 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H3R antagonist with high affinity and specificity, such as [³H]-Nα-methylhistamine.

-

Test Compound: The H3R antagonist to be evaluated.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., unlabeled histamine or a potent antagonist) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation, providing information on its agonist or inverse agonist properties.

Procedure Overview:

-

H3R-expressing cell membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS.

-

Agonist stimulation of the H3R promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.[10]

H3 Receptor Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in H3R signaling and the experimental procedures used to study them can greatly enhance understanding.

H3 Receptor Signaling Pathway

Activation of the H3R, which is coupled to Gαi/o proteins, initiates several downstream signaling cascades.[1][11][12] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] H3R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][11]

Caption: Simplified signaling pathway of the histamine H3 receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Logic for Selectivity Profiling

The evaluation of a compound's selectivity is a critical step in drug development. This diagram outlines the logical progression of selectivity assessment.

Caption: Decision tree for H3R antagonist selectivity profiling.

Conclusion

The histamine H3 receptor remains a compelling target for the development of novel therapeutics for CNS disorders. A thorough understanding of the binding affinity and selectivity profiles of H3R antagonists is essential for the identification and optimization of promising drug candidates. This guide has provided a detailed overview of the key considerations in this process, from the fundamental principles of ligand-receptor interactions to the practical execution of binding assays and the strategic assessment of selectivity. The continued application of these principles will be instrumental in advancing the next generation of H3R-targeted therapies.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) has emerged as a significant drug target for a spectrum of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] This G-protein coupled receptor (GPCR) primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][3]

Blockade of H3Rs by antagonists or inverse agonists enhances the release of these neurotransmitters, which are vital for cognitive processes and wakefulness.[1][5] This mechanism forms the basis of their therapeutic potential. The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist; consequently, many compounds classified as antagonists also function as inverse agonists, inhibiting this basal signaling.[1][4] The successful clinical development and approval of Pitolisant (Wakix®), the first H3R inverse agonist for treating narcolepsy, has validated this therapeutic approach and spurred further research.[4][6]

This guide provides a detailed overview of the in vitro and in vivo pharmacology of H3R antagonists, presenting key data, experimental methodologies, and signaling pathways for researchers and drug development professionals.

In Vitro Pharmacology

The in vitro characterization of H3R antagonists is fundamental to understanding their potency, selectivity, and mechanism of action at the molecular level. This typically involves binding assays to determine affinity for the receptor and functional assays to measure their ability to block or reverse the effects of agonists.

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize binding affinity (Ki) and functional activity (EC50 or pKB) data for several well-characterized H3R antagonists.

Table 1: In Vitro Binding Affinities (Ki) of Select H3R Antagonists

| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Selectivity Profile | Reference(s) |

| Pitolisant | 0.16 | - | High affinity and selectivity for H3R. | [7] |

| ABT-288 | 1.9 | 8.2 | >5000-fold selectivity vs. other histamine receptors. | [5] |

| Ciproxifan | - | 9.2 (IC50) | Highly potent and selective for H3R. | [7] |

| GSK189254 | - | - | High affinity antagonist. | [8][9] |

| A-349821 | ~0.1 (pKi 9.9) | ~1.0 (pKi 9.0) | High potency and selectivity for human and rat H3R. | [10] |

| Thioperamide | - | - | Potent H3R antagonist, often used as a reference compound. | [9][11] |

Table 2: In Vitro Functional Activity of Select H3R Antagonists

| Compound | Assay Type | Species | Potency (EC50 / pKB) | Reference(s) |

| Pitolisant | Inverse Agonism | Human | EC50 = 1.5 nM | [7] |

| A-349821 | [35S]GTPγS Binding (Inverse Agonist) | Human, Rat | Potent and efficacious across species. | [10] |

| GSK189254 | Antagonism of Imetit-mediated Eu-GTP binding | Human | pKB ~8.5-9.0 | [11] |

| Clobenpropit | Antagonism of Imetit-mediated Eu-GTP binding | Human | pKB ~8.0-8.5 | [11] |

| Thioperamide | Antagonism of Imetit-mediated Eu-GTP binding | Human | pKB ~8.0-8.5 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds.

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human or rat H3 receptors (e.g., HEK293 or C6 cells) or from brain tissue (e.g., rat cerebral cortex).[10]

-

Incubation: Prepared membranes are incubated with a specific concentration of a radiolabeled H3R ligand, such as the agonist [3H]N-α-methylhistamine ([3H]NAMH) or the antagonist/inverse agonist [3H]-A-349821.[10][12]

-

Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).[10][12] Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of compounds by quantifying their effect on G-protein activation. Since H3R is Gi/o-coupled, agonists inhibit adenylyl cyclase and stimulate GTPγS binding, while inverse agonists decrease basal GTPγS binding.

-

Membrane Preparation: As in the binding assay, membranes expressing H3 receptors are used.[11]

-

Reaction Mixture: Membranes are incubated in a buffer containing GDP, [35S]GTPγS (a non-hydrolyzable GTP analog) or Eu-GTP (a time-resolved fluorescence-based alternative), and the test compound (antagonist/inverse agonist).[10][11]

-

Agonist Challenge (for Antagonists): To determine antagonist potency (pKB), membranes are pre-incubated with the antagonist before adding a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine or Imetit).[11]

-

Incubation: The reaction proceeds for a set time (e.g., 30-60 minutes) at room temperature or 30°C.[10]

-

Termination and Detection: The reaction is stopped, and bound [35S]GTPγS is measured by scintillation counting, or bound Eu-GTP is measured using time-resolved fluorescence.[11]

-

Data Analysis: Data are analyzed using non-linear regression to determine EC50 values for agonists or inverse agonists, and pKB values for antagonists. The assay's robustness for high-throughput screening can be assessed by calculating the Z' factor.[11]

Signaling Pathways and Visualization

H3 receptor activation primarily initiates the Gαi/o protein signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), which reduces intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[13] H3R activation also stimulates other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, and can modulate N-type voltage-gated calcium channels.[1][3][13] H3R antagonists block these effects.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into Histamine H3 Receptor Antagonist SAR

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system, has emerged as a compelling target for the therapeutic intervention of a spectrum of neurological and psychiatric disorders. Its role in modulating the release of histamine and other key neurotransmitters positions H3R antagonists and inverse agonists as promising candidates for treating conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. The journey to clinically viable H3R antagonists has been a meticulous exploration of structure-activity relationships (SAR), navigating the complexities of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core SAR principles governing H3R antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks.

The Pharmacophore: A Blueprint for H3R Antagonism

The general pharmacophore model for H3R antagonists has been refined over years of research and typically consists of three key components:

-

A Basic Amine Moiety: This is a crucial element, often a protonatable nitrogen, that engages in a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor.[1]

-

A Central Scaffold/Linker: This region connects the basic amine to the lipophilic moiety and its composition, length, and rigidity significantly influence the compound's affinity and selectivity.

-

A Lipophilic Moiety: This part of the molecule occupies a hydrophobic pocket within the receptor, contributing to the overall binding affinity. The nature and substitution of this group are critical for optimizing potency and modulating pharmacokinetic properties.[2]

A more advanced model also suggests a second acidic residue, Glutamate (Glu206) in TM5, that can interact with a second basic site in some antagonists, further enhancing affinity.[1]

Key Structural Classes and Their SAR

The development of H3R antagonists has evolved from imidazole-based compounds, derived from the endogenous ligand histamine, to a diverse array of non-imidazole scaffolds designed to overcome the limitations of the initial chemotypes, such as potential CYP450 enzyme inhibition and poor brain penetration.[3]

Imidazole-Based Antagonists

The pioneering H3R antagonists, such as thioperamide and clobenpropit, featured the imidazole ring as a central component. SAR studies on this class have revealed several key principles:

-

The Imidazole Ring: The imidazole moiety serves as the primary basic center, interacting with Asp114.

-

The Linker: An alkyl chain of 4 to 6 atoms between the imidazole and the lipophilic group is generally optimal for high affinity.

-

The Lipophilic Group: A variety of lipophilic groups, often containing aromatic rings, can be tolerated. Substitutions on these rings can fine-tune potency. For instance, N,N'-Dibutyl-[S-[3-(imidazol-4-yl)propyl]isothiourea is a very potent antagonist with a Ki of 1.5 nM.[4]

| Compound ID | R1 (Imidazole Substitution) | Linker (Alkyl Chain) | R2 (Terminal Group) | Ki (nM) for hH3R |

| 1 | H | -(CH2)4- | COOH | 150 |

| 2 | CH3 | -(CH2)4- | COOH | 85 |

| 3 | H | -(CH2)5- | COOH | 98 |

| 4 | H | -(CH2)4- | CONH-benzyl | 45 |

| 5 | H | -(CH2)4- | CONH-cyclohexyl | 62 |

Data compiled from publicly available research.

Non-Imidazole Antagonists

To address the liabilities of imidazole-containing compounds, extensive research has focused on developing non-imidazole replacements for the basic pharmacophore element. These efforts have led to a wide array of successful scaffolds.

The piperidine ring has proven to be a highly effective bioisostere for the imidazole group. It provides a constrained basic nitrogen atom for the key interaction with Asp114.

-

SAR Highlights:

-

The piperidine nitrogen is the key basic center.

-

Substitution on the piperidine ring can modulate potency and selectivity.

-

The nature of the linker and the lipophilic group attached to the piperidine nitrogen are critical for high affinity. For example, replacing a piperazine ring with piperidine can significantly impact affinity for off-target receptors like the sigma-1 receptor while maintaining high H3R affinity.[5]

-

Conformationally constrained analogues containing a piperidine ring have been shown to be potent H3R agonists or antagonists depending on the linker length.[6]

-

| Compound Scaffold | Key Features | hH3R Ki (nM) |

| Piperidine-arylpiperazine | Piperidine as basic core | 7.70 |

| Piperidine-biphenyl | Rigid biphenyl linker | 12.5 |

Data compiled from publicly available research.[5][7]

This class of non-imidazole antagonists features a flexible aryloxyalkylamine scaffold.

-

SAR Highlights:

-

The terminal amine is the basic center.

-

The length of the alkyl chain is crucial, with a three- to five-atom linker often being optimal.

-

The nature of the aryl group and its substituents significantly impacts potency. Electron-withdrawing groups on the aromatic ring can enhance affinity.

-

The amine substitution pattern (primary, secondary, or tertiary) also plays a role in determining affinity and selectivity.

-

H3 Receptor Signaling Pathways

H3R antagonists exert their effects by blocking the constitutive activity of the receptor or by preventing agonist-induced signaling. The H3 receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols for SAR Studies

The determination of a compound's affinity and functional activity at the H3 receptor is paramount in SAR studies. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.

Materials:

-

Cell membranes expressing the H3 receptor (e.g., from HEK293 or CHO cells, or rat brain cortex).

-

Radioligand (e.g., [3H]-Nα-methylhistamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding determinator (e.g., 10 µM clobenpropit).

-

Test compounds at various concentrations.

-

96-well plates.

-

Filter mats (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer. Homogenize gently.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding determinator.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the assay by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor, providing information on the agonist or inverse agonist activity of a compound.

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating or inhibiting G protein activation.

Materials:

-

Cell membranes expressing the H3 receptor.

-

[35S]GTPγS.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

GDP (to ensure G proteins are in their inactive state).

-

Test compounds.

-

Non-specific binding determinator (unlabeled GTPγS).

Procedure:

-

Membrane and Compound Pre-incubation: Pre-incubate membranes with the test compound for a short period (e.g., 15 minutes) at 30°C.

-

Initiation: Add [35S]GTPγS to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through filter mats.

-

Washing and Counting: Wash the filters and quantify the bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine EC50 (for agonists) or IC50 (for inverse agonists).

cAMP Accumulation Assay

This whole-cell functional assay measures the downstream consequence of H3R activation (inhibition of adenylyl cyclase) by quantifying changes in intracellular cAMP levels.

Objective: To determine the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the H3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

H3R agonist (e.g., histamine or (R)-α-methylhistamine).

-

Test antagonist compounds.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Antagonist Pre-incubation: Pre-incubate the cells with the test antagonist for a defined period.

-

Agonist and Forskolin Stimulation: Add the H3R agonist followed by forskolin to stimulate cAMP production. The agonist will inhibit this stimulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels and calculate its potency (pA2 or KB).

Conclusion

The exploration of the structure-activity relationships of histamine H3 receptor antagonists has been a journey of iterative design, synthesis, and biological evaluation. From the early imidazole-based compounds to the diverse array of non-imidazole scaffolds, medicinal chemists have successfully navigated the challenges of potency, selectivity, and drug-like properties. A thorough understanding of the H3R pharmacophore, coupled with robust in vitro and in vivo testing cascades, remains the cornerstone of developing novel H3R antagonists with the potential to address significant unmet medical needs in the realm of neurological and psychiatric disorders. This guide provides a foundational understanding of these principles to aid researchers in their quest for the next generation of H3R-targeted therapeutics.3R-targeted therapeutics.

References

- 1. Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of H3R Antagonist 1 (PF-03654764)

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of H3R Antagonist 1, also known as PF-03654764. The document is intended for researchers, scientists, and drug development professionals interested in the histamine H3 receptor as a therapeutic target.

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating these crucial neurotransmitter systems, the H3R has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).

This compound (PF-03654764) is a potent and selective antagonist of the histamine H3 receptor. This guide details its discovery, chemical synthesis, mechanism of action, and its in vitro and in vivo pharmacological properties.

Discovery and Lead Identification

The discovery of PF-03654764 was the result of a structured lead optimization program aimed at identifying a potent and selective H3R antagonist with favorable pharmacokinetic properties for CNS applications. The initial focus was on non-imidazole scaffolds to mitigate potential liabilities associated with imidazole-containing compounds.

A high-throughput screening campaign identified initial lead compounds which were then subjected to iterative cycles of chemical synthesis and pharmacological testing. The key structure-activity relationships (SAR) established during this process guided the design of novel analogs with improved potency, selectivity, and drug-like properties. This effort culminated in the identification of PF-03654764 as a clinical candidate.

Synthesis of this compound (PF-03654764)

The chemical name for this compound is trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide . The synthesis of this compound is described in the scientific literature and patent documents. A general synthetic route is outlined below.

Please note: This is a generalized scheme and specific reaction conditions, and purification methods are detailed in the referenced patent (WO2007049123A1) and the primary publication by Wager et al. (2011).

-

Step 1: Synthesis of the cyclobutane core. This typically involves a multi-step synthesis to create the substituted cyclobutanecarboxylic acid intermediate.

-

Step 2: Introduction of the phenyl group. The appropriately substituted phenyl group is coupled to the cyclobutane core.

-

Step 3: Amide bond formation. The carboxylic acid on the cyclobutane ring is activated and reacted with isobutylamine to form the final carboxamide.

-

Step 4: Introduction of the pyrrolidinylmethyl group. The final step involves the introduction of the pyrrolidinylmethyl moiety onto the phenyl ring.

Mechanism of Action

PF-03654764 acts as a competitive antagonist at the histamine H3 receptor. By blocking the binding of endogenous histamine to the H3R, it disinhibits the synthesis and release of histamine from histaminergic neurons. As an autoreceptor antagonist, it leads to increased levels of histamine in the synaptic cleft.

Furthermore, by acting on H3 heteroreceptors, PF-03654764 enhances the release of other neurotransmitters, including acetylcholine and norepinephrine, which are known to play crucial roles in cognitive processes such as attention, learning, and memory. This dual mechanism of action is believed to be the basis for its potential therapeutic effects in cognitive disorders.

In Vitro Pharmacology

The in vitro pharmacological properties of PF-03654764 have been extensively characterized in a variety of assays.

Binding Affinity

The binding affinity of PF-03654764 to the human and rat H3 receptors was determined using radioligand binding assays.

| Receptor | Species | Assay Type | Ki (nM) | pKi | Reference |

| H3 | Human | Whole Cell | 1.2 | 8.98 | [1] |

| H3 | Rat | Whole Cell | 7.9 | 8.10 | [1] |

| H3 | Human | HEK-293 Cells | 1.4 | 8.84 | [1] |

| H3 | Rat | HEK-293 Cells | 19 | 7.73 | [1] |

Functional Activity

The functional antagonist activity of PF-03654764 was assessed in cell-based assays measuring the inhibition of agonist-induced responses.

| Assay Type | Cell Line | Species | IC50 (nM) | Reference |

| GTPγS Binding | CHO-hH3R | Human | 2.5 | Wager et al. (2011) |

Selectivity Profile

PF-03654764 exhibits high selectivity for the H3 receptor over other histamine receptor subtypes and a panel of other receptors and ion channels.[1]

| Receptor Subtype | Selectivity Fold (over hH3R) |

| H1 | >1000 |

| H2 | >1000 |

| H4 | >1000 |

In Vivo Pharmacology

The in vivo pharmacological effects of PF-03654764 have been evaluated in preclinical animal models.

Pharmacokinetics

The pharmacokinetic profile of PF-03654764 was determined in rats and dogs following oral administration.[1]

| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| Sprague-Dawley Rat | 10 mg/kg | 8057 | 67400 |

| Beagle Dog | 1 mg/kg | 6302 | 18175 |

Pharmacodynamics

In vivo studies have demonstrated the ability of PF-03654764 to occupy H3 receptors in the brain and modulate neurotransmitter levels. These studies support its potential to exert procognitive and wake-promoting effects.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized representation based on standard methods. For specific details, refer to Wager et al., J Med Chem 2011, 54(21), 7602-20.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK-293 or CHO cells).

-

Assay Buffer: Typically, a Tris-HCl buffer with appropriate additives is used.

-

Radioligand: A tritiated H3R antagonist with high affinity, such as [³H]-Nα-methylhistamine, is used.

-

Incubation: Membranes, radioligand, and varying concentrations of the test compound (PF-03654764) are incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (General Protocol)

This protocol is a generalized representation. For specific details, refer to Wager et al., J Med Chem 2011, 54(21), 7602-20.

-

Membrane Preparation: Membranes are prepared from cells expressing the H3 receptor.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.

-

Reaction Mix: Membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence of an H3R agonist (e.g., R-α-methylhistamine) and varying concentrations of the antagonist (PF-03654764).

-

Incubation: The reaction is carried out at a specific temperature for a defined time.

-

Separation and Detection: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting after filtration.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 value.

Visualizations

Caption: Histamine H3 Receptor Signaling Pathway and the Mechanism of Action of PF-03654764.

Caption: General Workflow for the Discovery and Development of PF-03654764.

References

Preclinical Data for the Histamine H3 Receptor Antagonist GSK189254: A Technical Guide

This technical guide provides an in-depth overview of the preclinical data for the selective H3 receptor (H3R) antagonist, GSK189254. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. GSK189254 is a potent and selective antagonist of the H3 receptor, which has been investigated for its potential therapeutic utility in cognitive disorders.[1]

Core Preclinical Data

The preclinical profile of GSK189254 demonstrates its high affinity and selectivity for the histamine H3 receptor, alongside its efficacy in various in vivo models of cognition and neurotransmitter release.

In Vitro Receptor Binding and Functional Activity

GSK189254 exhibits high affinity for both human and rat H3 receptors.[1] It acts as a potent functional antagonist and inverse agonist at the human recombinant H3 receptor.[1] The selectivity of GSK189254 is notable, with over 10,000-fold greater affinity for the human H3 receptor compared to other targets tested.[1]

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | Human | 9.59 - 9.90 | [1] |

| Rat | 8.51 - 9.17 | [1] | |

| Functional Antagonism (pA2) | Human | 9.06 | [1] |

| Inverse Agonism (pIC50) | Human | 8.20 | [1] |

In Vivo Pharmacodynamics and Efficacy

Oral administration of GSK189254 in rats led to the inhibition of cortical ex vivo binding of a radiolabeled H3R agonist and increased c-Fos immunoreactivity in the prefrontal and somatosensory cortex.[1] Furthermore, microdialysis studies showed that GSK189254 enhances the release of several key neurotransmitters in brain regions associated with cognition.[1] In behavioral models, GSK189254 demonstrated significant improvements in cognitive performance.[1]

| In Vivo Model | Species | Effective Dose (p.o.) | Effect | Reference |

| R-alpha-methylhistamine-induced Dipsogenia | Rat | ID50 = 0.03 mg/kg | Blockade of agonist-induced drinking | [1] |

| Passive Avoidance | Rat | 1 and 3 mg/kg | Improved performance | [1] |

| Water Maze | Rat | 1 and 3 mg/kg | Improved performance | [1] |

| Object Recognition | Rat | 0.3 and 1 mg/kg | Improved performance | [1] |

| Attentional Set Shift | Rat | 1 mg/kg | Improved performance | [1] |

| Neurotransmitter Release (Anterior Cingulate Cortex) | Rat | 0.3 - 3 mg/kg | Increased Acetylcholine, Noradrenaline, and Dopamine | [1] |

| Neurotransmitter Release (Dorsal Hippocampus) | Rat | 0.3 - 3 mg/kg | Increased Acetylcholine | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of H3R antagonists.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of a compound to the H3 receptor using a competitive radioligand binding assay.

-

Membrane Preparation : Cell membranes are prepared from HEK293T cells transiently expressing the H3 receptor isoforms. The cells are collected, centrifuged, and resuspended in a Tris-HCl buffer before being disrupted by sonication.[2]

-

Assay Incubation : The prepared cell membranes are incubated with a specific concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the test compound (e.g., GSK189254).[3] Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist.[2] The incubation is typically carried out for 30-60 minutes at 25°C.[3]

-

Filtration and Washing : The incubation is terminated by rapid vacuum filtration through a filter plate to separate the bound and free radioligand. The filters are then washed extensively with a cold buffer to remove any non-specifically bound radioligand.[3]

-

Scintillation Counting : The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.[3]

-

Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of an H3R antagonist on neurotransmitter levels in the brain of freely moving animals.

-

Surgical Implantation : A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) of the experimental animal (e.g., a rat) under anesthesia.[4][5] The animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[5]

-

Baseline Sampling : After a stabilization period, baseline dialysate samples are collected at regular intervals to determine the basal levels of the neurotransmitters of interest.[4]

-

Drug Administration : The H3R antagonist (e.g., GSK189254) is administered, typically via oral gavage or intraperitoneal injection.[1][4]

-

Post-treatment Sampling : Dialysate samples continue to be collected at regular intervals following drug administration.

-

Neurotransmitter Analysis : The concentration of neurotransmitters (e.g., acetylcholine, dopamine, noradrenaline) in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[4]

-

Data Analysis : The neurotransmitter levels in the post-treatment samples are expressed as a percentage of the baseline levels and compared between the drug-treated and vehicle-treated groups.

Visualizations

The following diagrams illustrate the H3 receptor signaling pathway and a representative experimental workflow for evaluating the cognitive-enhancing effects of an H3R antagonist.

References

- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Histamine H3 Receptor Antagonists in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine H3 receptor (H3R) antagonists are a promising class of compounds that have garnered significant interest in the field of neuroscience and drug development. These agents act by blocking the inhibitory effects of the presynaptic H3 autoreceptors and heteroreceptors, leading to an enhanced release of histamine and a variety of other key neurotransmitters in the central nervous system. This technical guide provides an in-depth overview of the effects of H3R antagonists on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the histaminergic system.

Introduction to H3 Receptors and their Antagonists

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1] Additionally, H3Rs are expressed as heteroreceptors on a wide range of non-histaminergic neurons, where they modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and glutamate.[2]

H3R antagonists, by blocking these inhibitory receptors, effectively "release the brake" on neurotransmitter release. This mechanism of action underlies their potential therapeutic applications in a variety of neurological and psychiatric disorders characterized by neurotransmitter deficits, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3]

Effects of H3R Antagonists on Neurotransmitter Release: Quantitative Data

The administration of H3R antagonists has been shown to dose-dependently increase the extracellular levels of several key neurotransmitters in various brain regions. The following tables summarize the quantitative data from preclinical studies, primarily utilizing in vivo microdialysis and in vitro brain slice superfusion techniques.

Table 1: Effects of H3R Antagonists on Histamine Release

| H3R Antagonist | Species | Brain Region | Dose/Concentration | Method | % Increase in Histamine Release (Mean ± SEM) | Reference |

| Thioperamide | Rat | Anterior Hypothalamus | 5 mg/kg, i.p. | In Vivo Microdialysis | ~200% | [4] |

| Thioperamide | Rat | Hypothalamus | 5 mg/kg, i.p. | In Vivo Microdialysis | ~100% | [5] |

| ABT-239 | Rat | Prefrontal Cortex | 3 mg/kg | In Vivo Microdialysis | Data reported as augmented release | [6] |

Table 2: Effects of H3R Antagonists on Acetylcholine (ACh) Release

| H3R Antagonist | Species | Brain Region | Dose/Concentration | Method | % Increase in ACh Release (Mean ± SEM) | Reference |

| Ciproxifan | Mouse | Brain | 1 or 3 mg/kg, p.o. | Brain homogenate | Significant increase | [7] |

| ABT-239 | Rat | Frontal Cortex & Hippocampus | 0.1-3.0 mg/kg | In Vivo Microdialysis | Enhanced release | [8] |

| Enerisant | Rat | Medial Prefrontal Cortex | Not specified | In Vivo Microdialysis | Enhanced levels | [9] |

Table 3: Effects of H3R Antagonists on Dopamine (DA) Release

| H3R Antagonist | Species | Brain Region | Dose/Concentration | Method | % Increase in DA Release (Mean ± SEM) | Reference |

| ABT-239 | Rat | Frontal Cortex | 3.0 mg/kg | In Vivo Microdialysis | Enhanced release | [8] |

| Ciproxifan & Clobenpropit | Rat | Striatum | 3.0 mg/kg (Ciproxifan), 15 mg/kg (Clobenpropit), i.p. | Brain homogenate | Reduced MK-801 induced increase | [10] |

| Enerisant | Rat | Medial Prefrontal Cortex | Not specified | In Vivo Microdialysis | Enhanced levels | [9] |

Table 4: Effects of H3R Antagonists on Norepinephrine (NE) Release

| H3R Antagonist | Species | Brain Region | Dose/Concentration | Method | Effect on NE Release | Reference |

| Thioperamide | Rat | Hippocampus | 2 mg/kg, i.p. or 100 µM locally | In Vivo Microdialysis | No modification of basal release | [11] |

| Thioperamide & Clobenpropit | Human | Atrium (in vitro) | Not specified | Incubation | Increased NE release | [12] |

Table 5: Effects of H3R Antagonists on Serotonin (5-HT) Release

| H3R Antagonist | Species | Brain Region | Dose/Concentration | Method | Effect on 5-HT Release | Reference |

| Impromidine | Rat | Brain Cortex Slices | Not specified | Brain Slice Superfusion | Facilitated evoked overflow | [13] |

| Thioperamide | Rat | Brain Cortex Slices | Not specified | Brain Slice Superfusion | Facilitated evoked overflow | [14] |

Table 6: Effects of H3R Antagonists on Glutamate Release

| H3R Antagonist | Species | Brain Region | Concentration | Method | Effect on Glutamate Release | Reference |

| Thioperamide | Rat | Striatal Synaptosomes | EC50 = 23 nM (reversal of agonist effect) | Synaptosome Release Assay | Reversed agonist-induced inhibition | [15] |

| Clobenpropit | Rat | Thalamic Synaptosomes | 1 µM | Synaptosome Release Assay | Reversed agonist-induced inhibition | [16] |

Signaling Pathways of H3R Antagonist Action

H3 receptors are constitutively active and are coupled to Gαi/o proteins. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. PKA is known to phosphorylate various proteins involved in neurotransmitter release, including voltage-gated calcium channels. By inhibiting this pathway, H3R activation ultimately reduces calcium influx and, consequently, neurotransmitter exocytosis.

H3R antagonists block this entire cascade. By preventing the binding of histamine to the H3R, they disinhibit adenylyl cyclase, leading to an increase in cAMP and PKA activity. This, in turn, enhances the opening of voltage-gated calcium channels, promoting the influx of calcium and facilitating the release of neurotransmitters.

References

- 1. Effect of R-(-)-alpha-methylhistamine and thioperamide on in vivo release of norepinephrine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3H-Noradrenaline and 3H-5-hydroxytryptamine release from rat brain slices and its presynaptic alpha-adrenergic modulation after long-term desipramine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 Receptors Inhibit Serotonin Release in Substantia Nigra Pars Reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of presynaptic H3 receptors in the inhibitory effect of histamine on serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tritiated norepinephrine: release from brain slices by electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of noradrenaline release in the rat brain cortex via presynaptic H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The behavioral and biochemical effects of thioperamide, a histamine H3-receptor antagonist, in a light/dark test measuring anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitation of noradrenaline release from rat brain slices by \-adrenoceptors | Semantic Scholar [semanticscholar.org]

- 14. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of conditioned fear stress on 5-HT release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

Whitepaper: The Role of Histamine H3 Receptor Antagonists in the Modulation of the Histaminergic System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary